3-({1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-({1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Ring: This step often involves the use of piperidine derivatives and suitable coupling reactions.
Final Coupling: The final step involves coupling the pyrrolidine and piperidine rings with the sulfonyl group to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
The compound has potential applications in drug discovery, particularly in the development of new medications for treating various diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for further investigation.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for developing new products with specific functionalities.
Mechanism of Action
The mechanism of action of 3-({1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-ones.
Piperidine Derivatives: Compounds with piperidine rings, such as piperidine-2,6-diones.
Sulfonyl Compounds: Compounds with sulfonyl groups, such as sulfonamides and sulfones.
Uniqueness
What sets 3-({1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione apart is its unique combination of these functional groups, which allows for a diverse range of chemical reactions and biological interactions. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H26ClN3O5S |
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Molecular Weight |
492.0 g/mol |
IUPAC Name |
3-[[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H26ClN3O5S/c1-2-32-19-7-5-18(6-8-19)27-22(28)15-21(23(27)29)25-17-11-13-26(14-12-17)33(30,31)20-9-3-16(24)4-10-20/h3-10,17,21,25H,2,11-15H2,1H3 |
InChI Key |
XHIHNBBQTZNRPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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